molecular formula C18H21NO2 B2424533 N-[2-(2,6-dimethylphenoxy)ethyl]-3-methylbenzamide CAS No. 839695-06-6

N-[2-(2,6-dimethylphenoxy)ethyl]-3-methylbenzamide

Cat. No.: B2424533
CAS No.: 839695-06-6
M. Wt: 283.371
InChI Key: FTNSOIIQXRLMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2,6-dimethylphenoxy)ethyl]-3-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a 2-(2,6-dimethylphenoxy)ethyl chain

Scientific Research Applications

N-[2-(2,6-dimethylphenoxy)ethyl]-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,6-dimethylphenoxy)ethyl]-3-methylbenzamide typically involves the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,6-dimethylphenoxy)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of N-[2-(2,6-dimethylphenoxy)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylbenzamide
  • N-[2-(2,6-dimethylphenoxy)ethyl]-2,6-dimethylaniline

Uniqueness

N-[2-(2,6-dimethylphenoxy)ethyl]-3-methylbenzamide is unique due to its specific substitution pattern on the benzamide and phenoxyethyl groups. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(2,6-dimethylphenoxy)ethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13-6-4-9-16(12-13)18(20)19-10-11-21-17-14(2)7-5-8-15(17)3/h4-9,12H,10-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNSOIIQXRLMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCOC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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